molecular formula C10H6Cl2N2O B11870874 1-(2,3-Dichloroquinoxalin-5-yl)ethanone CAS No. 459835-98-4

1-(2,3-Dichloroquinoxalin-5-yl)ethanone

Cat. No.: B11870874
CAS No.: 459835-98-4
M. Wt: 241.07 g/mol
InChI Key: ALWPBDJGTGCHOZ-UHFFFAOYSA-N
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Description

1-(2,3-Dichloroquinoxalin-5-yl)ethanone is a chemical compound with the molecular formula C10H6Cl2N2O and a molecular weight of 241.07344 g/mol It is a derivative of quinoxaline, a heterocyclic compound containing a benzene ring fused to a pyrazine ring

Preparation Methods

The synthesis of 1-(2,3-Dichloroquinoxalin-5-yl)ethanone typically involves the reaction of 2,3-dichloroquinoxaline with ethanoyl chloride under specific conditions . The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to reflux, and the product is isolated by filtration and purified by recrystallization.

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated purification systems to increase yield and efficiency.

Chemical Reactions Analysis

1-(2,3-Dichloroquinoxalin-5-yl)ethanone can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-(2,3-Dichloroquinoxalin-5-yl)ethanone is not well-documented. its derivatives are known to interact with various molecular targets, including enzymes and receptors. For example, quinoxaline derivatives can inhibit topoisomerase II, an enzyme involved in DNA replication, which may explain their anticancer properties . The exact pathways and molecular targets involved depend on the specific structure and functional groups of the derivative.

Comparison with Similar Compounds

1-(2,3-Dichloroquinoxalin-5-yl)ethanone can be compared with other quinoxaline derivatives, such as:

Properties

CAS No.

459835-98-4

Molecular Formula

C10H6Cl2N2O

Molecular Weight

241.07 g/mol

IUPAC Name

1-(2,3-dichloroquinoxalin-5-yl)ethanone

InChI

InChI=1S/C10H6Cl2N2O/c1-5(15)6-3-2-4-7-8(6)14-10(12)9(11)13-7/h2-4H,1H3

InChI Key

ALWPBDJGTGCHOZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C2C(=CC=C1)N=C(C(=N2)Cl)Cl

Origin of Product

United States

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